molecular formula C15H21NO3 B501147 N-cyclohexyl-2,4-dimethoxybenzamide

N-cyclohexyl-2,4-dimethoxybenzamide

Cat. No.: B501147
M. Wt: 263.33g/mol
InChI Key: KJQGEFYVXOTXEC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2,4-dimethoxybenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and methoxy substituents at the 2- and 4-positions of the benzoyl ring. Below, we systematically compare it with closely related compounds, focusing on substituent effects, synthetic pathways, and functional behavior.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33g/mol

IUPAC Name

N-cyclohexyl-2,4-dimethoxybenzamide

InChI

InChI=1S/C15H21NO3/c1-18-12-8-9-13(14(10-12)19-2)15(17)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,16,17)

InChI Key

KJQGEFYVXOTXEC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCCC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The electronic nature of substituents on the benzamide ring significantly influences reactivity and interactions. Key comparisons include:

N-Cyclohexyl-2,4-dichlorobenzamide ()
  • Substituents : Chlorine atoms at 2- and 4-positions.
  • Impact : Chlorine is electron-withdrawing, reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance but may increase stability in polar solvents.
N,N-Diethyl-2,4-dimethoxybenzamide ()
  • Substituents : Diethylamide group instead of cyclohexyl; methoxy groups retained.
  • Methoxy groups donate electrons, increasing ring electron density.
  • Analytical Data : Characterized via LC-ESI-QTOF mass spectrometry, with [M+H]+ peaks confirming molecular identity .
N-Cyclohexyl-2,4-dimethyl-5-(propylamino)benzamide ()
  • Substituents: Methyl groups at 2- and 4-positions; propylamino at position 3.
  • Impact: Methyl groups are mildly electron-donating, while the amino group enhances solubility in protic solvents. The compound is synthesized as a thick liquid (72% yield), suggesting lower crystallinity than methoxy analogs .
N-Cyclohexyl-2,4-dinitroaniline ()
  • Synthesis : Formed via amination of 1-chloro-2,4-dinitrobenzene with cyclohexylamine.
  • Reactivity: Reactivity follows the order morpholine > cyclohexylamine > aniline in solvents like methanol and acetonitrile. The electron-withdrawing nitro groups accelerate nucleophilic aromatic substitution .
N-Cyclohexyl-2,4-dimethoxybenzenesulfinamide ()
  • Functional Group : Sulfinamide replaces benzamide.
  • Impact : Sulfinamides exhibit higher acidity and coordination capacity compared to benzamides, making them useful in asymmetric synthesis.

Physicochemical Properties

Comparative data on phase transitions and solubility:

Compound Substituents Molecular Weight Physical State Key Property Reference
N-Cyclohexyl-2,4-dichlorobenzamide 2,4-Cl 265.27 Solid Stable in non-polar solvents
N,N-Diethyl-2,4-dimethoxybenzamide 2,4-OCH₃; N,N-diethyl 251.29 Liquid High solubility in organic solvents
N-Cyclohexyl-2,4-dinitroaniline 2,4-NO₂ 265.27 Crystalline solid Reactive in polar aprotic solvents

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